1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
Description
The compound 1-(3-fluoro-4-methoxybenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a pyridinone derivative characterized by two key substituents:
- Position 1: A 3-fluoro-4-methoxybenzyl group, which introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, influencing solubility and binding interactions.
This scaffold is structurally analogous to several pyridinone derivatives investigated for therapeutic applications, including kinase inhibition, antiviral activity, and anti-fibrosis effects .
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-25-17-7-5-14(11-16(17)19)12-20-13-15(6-8-18(20)22)26(23,24)21-9-3-2-4-10-21/h5-8,11,13H,2-4,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKERPWNUVMTKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related pyridinone derivatives:
Physicochemical and Pharmacokinetic Considerations
- LogP : The target compound’s logP is estimated to be lower than bromo/trifluoromethoxy derivatives (e.g., ) due to its polar sulfonamide and methoxy groups.
- Solubility : The sulfonamide and methoxy groups enhance aqueous solubility compared to purely lipophilic analogs (e.g., ).
- Metabolic Stability : Fluorine atoms (as in the 3-fluoro substituent) often reduce metabolic degradation, a feature shared with .
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